

# Spectroscopic characterization of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives

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## Compound of Interest

Compound Name: 1-(But-3-yn-1-yl)-4-methoxybenzene

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A comprehensive guide to the spectroscopic characterization of **1-(But-3-yn-1-yl)-4-methoxybenzene** and its derivatives, offering a comparative analysis with supporting experimental and predicted data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Comparison of 1-(But-3-yn-1-yl)-4-methoxybenzene and its Isomer

The following table summarizes the key spectroscopic data for **1-(But-3-yn-1-yl)-4-methoxybenzene** and a structurally related isomer, 4-vinylanisole (4-methoxystyrene). The data for **1-(But-3-yn-1-yl)-4-methoxybenzene** is based on predicted values and typical spectroscopic ranges for its functional groups, while the data for 4-vinylanisole is derived from experimental observations.

Spectroscopic Technique	1-(But-3-yn-1-yl)-4-methoxybenzene (Predicted/Expected)	4-Vinylanisole (4-Methoxystyrene) (Experimental)[1][2]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): ~7.11 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~3.79 (s, 3H, $\text{OCH}_3$ ), ~2.75 (t, 2H, Ar- $\text{CH}_2$ ), ~2.40 (td, 2H, $\text{CH}_2\text{-C}\equiv$ ), ~1.95 (t, 1H, $\text{C}\equiv\text{C-H}$ )	$\delta$ (ppm): 7.32 – 7.19 (m, 2H), 7.03 – 6.94 (m, 2H), 6.70 (dd, $J = 17.6, 10.9$ Hz, 1H), 5.75 (d, $J = 17.6$ Hz, 1H), 5.26 (d, $J = 9.9$ Hz, 1H), 3.83 (s, 3H)[1]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 MHz)	$\delta$ (ppm): ~158.0 ( $\text{C-OCH}_3$ ), ~130.0 (Ar-C), ~129.5 (Ar-CH), ~114.0 (Ar-CH), ~84.0 ( $\text{C}\equiv\text{CH}$ ), ~69.0 ( $\text{C}\equiv\text{CH}$ ), ~55.2 ( $\text{OCH}_3$ ), ~35.0 (Ar- $\text{CH}_2$ ), ~19.0 ( $\text{CH}_2\text{-C}\equiv$ )	$\delta$ (ppm): 159.75, 138.99, 136.73, 129.48, 118.88, 114.13, 113.40, 111.46, 55.19[1]
IR ( $\text{cm}^{-1}$ )	~3300 ( $\equiv\text{C-H}$ stretch), ~2950-2850 (C-H stretch), ~2120 ( $\text{C}\equiv\text{C}$ stretch, weak), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch)[3][4][5]	Not explicitly found in search results, but expected to show aromatic and vinyl C-H and C=C stretches.
Mass Spectrometry (m/z)	Predicted $[\text{M}+\text{H}]^+$ : 161.09610[6]	Molecular Weight: 162.23 g/mol .[7] No specific mass spectrum data found.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz NMR spectrometer.

- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence with a  $90^\circ$  pulse angle.
  - Set the spectral width to cover the range of 0-10 ppm.
  - Employ a relaxation delay of 1-2 seconds between scans.
  - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0-200 ppm.
  - Use a relaxation delay of 2-5 seconds.
  - Accumulate a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - **Solid Sample (KBr Pellet):** Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.

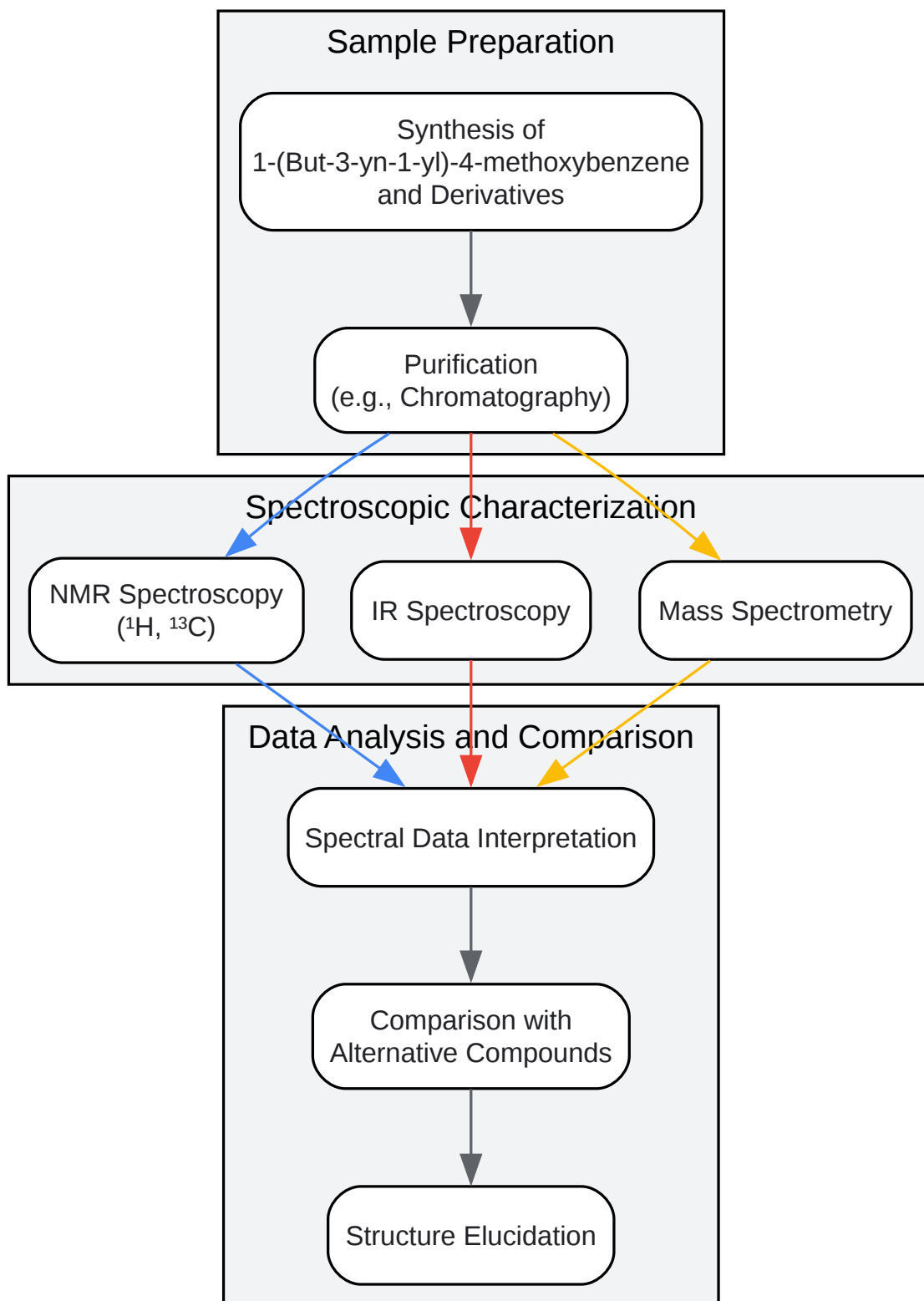
- ATR: Directly place the liquid or solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
  - Set the mass analyzer to scan a relevant  $m/z$  range (e.g., 50-500).
- Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives.



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